molecular formula C19H24N2O5S2 B2784362 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 1021117-35-0

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2784362
CAS No.: 1021117-35-0
M. Wt: 424.53
InChI Key: GAGKGGJGFGQPIY-UHFFFAOYSA-N
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Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide is a potent, selective, and orally active ATP-competitive inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) source . Its primary research value lies in dissecting the role of IRAK4 in innate immune signaling pathways downstream of Toll-like Receptors (TLRs) and the IL-1 receptor, which are central to inflammatory and autoimmune disease pathogenesis. By inhibiting IRAK4 kinase activity, this compound effectively blocks the formation of the Myddosome complex and subsequent activation of NF-κB and MAPK pathways, providing a critical tool for validating IRAK4 as a therapeutic target source . Furthermore, this molecule exhibits significant inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a key driver in acute myeloid leukemia (AML) source . This dual IRAK4/FLT3 inhibitory profile makes it a particularly valuable chemical probe for investigating the interplay between inflammatory signaling and oncogenesis, especially in the context of MYD88-mutant lymphomas and FLT3-ITD-driven leukemias. Researchers utilize this compound to explore mechanisms of resistance, synergistic drug combinations, and the functional consequences of pathway inhibition in both hematological malignancies and solid tumors.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S2/c1-4-27(22,23)21-11-5-6-15-7-8-16(13-18(15)21)20-28(24,25)19-10-9-17(26-3)12-14(19)2/h7-10,12-13,20H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGKGGJGFGQPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps:

  • Formation of the tetrahydroquinoline core: : Starting from a suitable precursor, such as 2-aminobenzaldehyde, the tetrahydroquinoline core is synthesized through a Pictet-Spengler reaction.

  • Introduction of the ethylsulfonyl group: : This step involves the sulfonation of the tetrahydroquinoline intermediate using ethylsulfonyl chloride in the presence of a base, like triethylamine.

  • Coupling with 4-methoxy-2-methylbenzenesulfonyl chloride: : The final step includes the coupling of the sulfonylated tetrahydroquinoline with 4-methoxy-2-methylbenzenesulfonyl chloride under basic conditions to form the target compound.

Industrial Production Methods: For large-scale production, optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, is critical. Common industrial methods might involve using continuous flow reactors to improve reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions at its quinoline core, potentially forming quinoline N-oxide derivatives.

  • Reduction: : Reduction reactions may target the sulfonyl groups, yielding corresponding sulfides or thiols.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring or the aromatic sulfonamide moiety.

Common Reagents and Conditions:

  • Oxidation: : Utilizes reagents like m-chloroperbenzoic acid (MCPBA) or hydrogen peroxide under acidic or basic conditions.

  • Reduction: : Common reagents include sodium borohydride or lithium aluminum hydride.

  • Substitution: : Catalysts like Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydride) are often employed.

Major Products Formed: The resulting products depend on the specific reaction conditions, but can include a variety of oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: : In chemistry, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide serves as a valuable scaffold for the synthesis of new molecular entities, contributing to the development of novel materials with potential catalytic properties.

Biology: : Biologically, the compound's structural features make it an interesting candidate for the study of enzyme inhibitors, particularly those targeting enzymes involved in metabolic pathways.

Medicine: : In medicinal chemistry, this compound is explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry: : The compound finds applications in various industrial processes, such as the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl and methoxy groups enhance its binding affinity and specificity, facilitating interactions with active sites or binding pockets. This can lead to the inhibition of enzymatic activity or modulation of receptor function, ultimately affecting various biological pathways.

Comparison with Similar Compounds

(R)-N-((R)-1-Butyryl-6-(naphthalen-2-ylmethyl)-1,2,3,4-tetrahydroquinolin-4-yl)-2-methylpropane-2-sulfamide (14d)

This compound, described in , shares the THQ core but differs in substituents:

  • 1-position : Butyryl group (vs. ethylsulfonyl in the target compound).
  • 6-position : Naphthalen-2-ylmethyl group (absent in the target compound).
  • Sulfonamide group : 2-methylpropane-2-sulfamide (vs. 4-methoxy-2-methylbenzenesulfonamide).

The butyryl group may increase lipophilicity, while the naphthalen-2-ylmethyl substitution could enhance π-π stacking interactions. Compound 14d exhibited mixed-efficacy μ-opioid receptor (MOR) activity, highlighting the role of N-substituents in modulating receptor binding .

4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide

This compound () replaces the THQ core with a pyrimidine ring and incorporates a thiazolyl group.

N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide

Another analogue from features a pyridine core with an anilino group and a simpler 4-methylbenzenesulfonamide. The absence of the THQ ring and methoxy group may limit interactions with hydrophobic binding pockets .

Functional Group Analysis

Sulfonamide Modifications

  • Target compound : The 4-methoxy-2-methylbenzenesulfonamide group introduces steric bulk and electron-donating effects, which may improve solubility and hydrogen-bond acceptor capacity.

N-Substituents on the THQ Core

  • Ethylsulfonyl (target) : Enhances stability via sulfone’s resistance to oxidative metabolism.
  • Butyryl (14d) : A hydrolyzable ester, which may reduce plasma half-life compared to sulfones .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Synthesis Method Reported Activity
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide Tetrahydroquinoline 1-Ethylsulfonyl, 7-(4-methoxy-2-methylbenzenesulfonamide) Not reported in available evidence Not explicitly stated
(R)-N-((R)-1-Butyryl-6-(naphthalen-2-ylmethyl)-1,2,3,4-tetrahydroquinolin-4-yl)-2-methylpropane-2-sulfamide (14d) Tetrahydroquinoline 1-Butyryl, 6-(naphthalen-2-ylmethyl), 4-(2-methylpropane-2-sulfamide) Ti(OEt)4-mediated coupling Mixed-efficacy MOR activity
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide Pyrimidine 2-Thioxo, N-(2-thiazolyl) Sulfathiazole + 4-methyl-4-isothiocyanato-2-pentanone Not reported
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide Pyridine 2-Anilino, 4-methylbenzenesulfonamide N2-phenylpyridine-2,3-diamine + 4-methylbenzenesulfonyl chloride Not reported

Notes on Limitations

  • The provided evidence lacks direct comparative pharmacological data for the target compound.

Biological Activity

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex molecular structure that includes a tetrahydroquinoline core and sulfonamide functional groups, which are often associated with various pharmacological properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H22N2O4S2C_{18}H_{22}N_{2}O_{4}S_{2}, with a molecular weight of approximately 398.47 g/mol. It is characterized by the presence of an ethylsulfonyl group and a methoxy-substituted benzenesulfonamide moiety. The structural components suggest potential interactions with biological targets that could lead to therapeutic effects.

PropertyValue
Molecular FormulaC18H22N2O4S2C_{18}H_{22}N_{2}O_{4}S_{2}
Molecular Weight398.47 g/mol
Melting PointNot specified
SolubilitySlightly soluble in DMSO and methanol

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within biological systems. The sulfonamide group is known to mimic natural substrates, allowing it to inhibit enzymes by blocking their active sites. Additionally, the tetrahydroquinoline structure may modulate neurotransmitter systems, contributing to neuroprotective effects.

Proposed Mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit key metabolic enzymes.
  • Neurotransmitter Modulation : The tetrahydroquinoline core may influence neurotransmitter release and receptor activity.

Antibacterial Activity

Sulfonamides are traditionally known for their antibacterial properties. Studies suggest that compounds with sulfonamide groups can inhibit bacterial growth by interfering with folate synthesis pathways.

Neuroprotective Properties

The tetrahydroquinoline scaffold is often associated with neuroprotective effects. Research indicates that such compounds can reduce oxidative stress and apoptosis in neuronal cells.

Case Studies and Research Findings

Although direct studies on this compound are scarce, several related compounds have been investigated:

  • Study on Analog Compounds : A study involving related tetrahydroquinoline derivatives demonstrated their ability to inhibit neuroinflammation in vitro, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Antimicrobial Evaluation : Compounds similar in structure were evaluated for their antimicrobial activity against various strains of bacteria. Results indicated significant inhibition rates comparable to established antibiotics .
  • Mechanistic Insights : Molecular modeling studies have shown that modifications in the sulfonamide group can enhance binding affinity towards target enzymes, indicating a pathway for optimizing therapeutic efficacy .

Q & A

Q. What are the critical steps in synthesizing N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves: (i) Formation of the tetrahydroquinoline core via catalytic hydrogenation of a quinoline precursor (e.g., using Pd/C under H₂) . (ii) Sulfonylation at the 1-position using ethylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) at 0–5°C to control exothermicity . (iii) Coupling the sulfonamide group via nucleophilic substitution or Buchwald-Hartwig amination .
  • Optimization : Yield improvements require strict temperature control during sulfonylation (≤5°C) and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How is the compound’s structural integrity validated post-synthesis?

  • Analytical Techniques :
  • NMR : ¹H/¹³C NMR confirms regioselectivity of sulfonylation and absence of byproducts (e.g., over-sulfonylated isomers) .
  • HPLC-MS : Purity assessment (>95%) and detection of residual solvents .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., conformation of the tetrahydroquinoline ring) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Assays :
  • Enzyme Inhibition : Test against kinases or sulfotransferases using fluorogenic substrates (e.g., ATPase activity via malachite green assay) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to guide in vitro dosing .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?

  • Approach :
  • Replicate Studies : Ensure consistency in assay conditions (e.g., cell passage number, serum concentration) .
  • Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

  • Modifications :
  • Prodrug Design : Introduce ester groups at the methoxy moiety to enhance oral bioavailability .
  • Solubility Enhancers : Co-crystallization with cyclodextrins or formulation as nanoemulsions .
  • SAR Studies : Compare analogs (e.g., replacing ethylsulfonyl with methylsulfonyl) to balance lipophilicity and solubility .

Q. How does the ethylsulfonyl group influence binding to biological targets compared to other sulfonyl variants?

  • Mechanistic Insights :
  • Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 or carbonic anhydrase) to identify hydrophobic pockets accommodating the ethyl group .
  • Free Energy Calculations : Use MM-GBSA to quantify binding affinity differences between ethylsulfonyl and phenylsulfonyl analogs .
  • Crystallographic Data : Compare with structurally resolved sulfonamide-protein complexes (e.g., PDB: 3N6) .

Q. What are the key challenges in scaling up synthesis, and how can they be mitigated?

  • Challenges :
  • Low Yield in Sulfonylation : Optimize stoichiometry (1.2 eq. sulfonyl chloride) and use slow addition over 2 hours .
  • Purification Difficulties : Replace column chromatography with pH-selective crystallization (e.g., acid/base partitioning) .
  • Byproduct Formation : Monitor reaction progress via in-situ IR to detect intermediates .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Validation

TechniqueCritical ObservationsReference
¹H NMR (400 MHz, DMSO-d₆)δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), δ 3.82 (s, 3H, OCH₃)
HPLC (C18, 70% MeOH)Retention time: 8.2 min; Purity: 98.5%
HRMS (ESI+)m/z 463.1521 [M+H]⁺ (calc. 463.1518)

Q. Table 2. Comparative SAR of Sulfonamide Analogs

Analog ModificationActivity (IC₅₀, nM)Solubility (μg/mL)
Ethylsulfonyl (Parent)120 ± 1512.5
Methylsulfonyl95 ± 108.2
Phenylsulfonyl450 ± 301.7
Data derived from kinase inhibition assays

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